3,4,5-Triethoxybenzyl alcohol

Overview

Description

3,4,5-Triethoxybenzyl alcohol is an organic building block useful in organic synthesis . It is a natural product found in Tetradium glabrifolium, Parthenocissus tricuspidata, and other organisms .

Synthesis Analysis

The synthesis of 3,4,5-Triethoxybenzyl alcohol involves the reduction of elemental sulfur to disulfide anion with hydrazine hydrate in the presence of KОН followed by the reaction with 3,4,5-trimethoxybenzyl chloride under the conditions of phase-transfer catalysis or in DMF .Molecular Structure Analysis

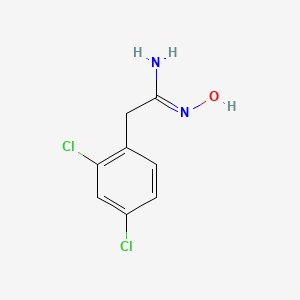

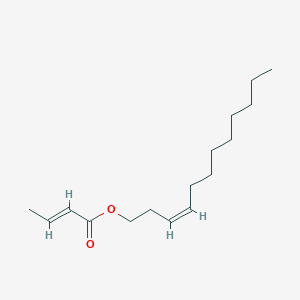

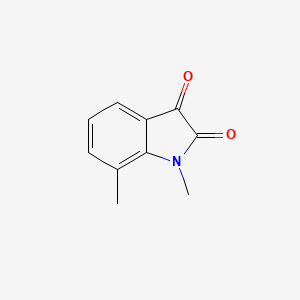

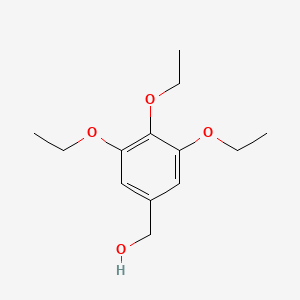

The molecular formula of 3,4,5-Triethoxybenzyl alcohol is C13H20O4 . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

3,4,5-Triethoxybenzyl alcohol has a molecular weight of 240.29 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 354.2±37.0 °C at 760 mmHg, and a flash point of 168.0±26.5 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 freely rotating bonds .Scientific Research Applications

Synthesis and Structural Analysis :

- A study focused on the synthesis of 3,4,5-trimethoxylbenzyl chloride, a derivative of 3,4,5-Triethoxybenzyl alcohol, demonstrating its preparation under mild conditions with high yield (Sheng Wenbing, 2011).

- Another research explored the structure of a crystalline phase of a compound derived from 3,4,5-Triethoxybenzyl alcohol using powder X-ray diffraction data (Zhigang Pan et al., 2005).

Chemical Properties and Reactions :

- The crystal structure and chiral properties of a crown trimer derived from 3,4,5-Trimethoxybenzyl alcohol were analyzed, providing insights into its unique conformation and interactions (M. Salmón et al., 1995).

- Research on the photochemistry of 3,5-dimethoxybenzyl compounds related to 3,4,5-Triethoxybenzyl alcohol has been conducted to understand their solvolytic reactivity and importance in photochemical processes (DeCosta et al., 2000).

Applications in Material Science :

- The synthesis and characterization of novel metallophthalocyanines with peripheral 3,4,5-trimethoxybenzyloxy groups were explored, including their aggregation behavior and antioxidant activity (M. Ağırtaş et al., 2013).

- A study on the preparation of polymers with controlled molecular architecture described the use of dendritic fragments starting from 3,5-di-hydroxybenzyl alcohol, a compound related to 3,4,5-Triethoxybenzyl alcohol (C. Hawker & J. Fréchet, 1990).

Antioxidant Activities and Biological Applications :

- Research on heterocyclic compounds bearing the 3,4,5-trimethoxybenzyloxy group showed significant antioxidant activities, providing insights into their potential therapeutic applications (H. S. Kareem et al., 2016).

Catalysis and Reaction Mechanisms :

- A study on the mechanistic borderline of hydrogen atom transfer versus stepwise Sc(3+)-coupled electron transfer in the oxidation of benzyl alcohol derivatives, including 3,4,5-Triethoxybenzyl alcohol, provided valuable insights into reaction mechanisms (Y. Morimoto et al., 2012).

Mechanism of Action

Target of Action

3,4,5-Triethoxybenzyl alcohol is an organic compound . It is primarily used as a building block in organic synthesis

Mode of Action

It is known that alcohols can undergo a variety of reactions, including conversion into alkyl halides, tosylates, and esters . These reactions can lead to changes in the compound’s structure and properties, potentially affecting its interaction with biological targets.

Biochemical Pathways

It is known that alcohols can participate in a variety of biochemical reactions, potentially affecting multiple pathways .

Result of Action

The compound’s reactions, such as conversion into alkyl halides, tosylates, and esters, could potentially lead to changes in cellular structures or functions .

Action Environment

The action of 3,4,5-Triethoxybenzyl alcohol can be influenced by various environmental factors. For example, the compound’s solubility can affect its distribution and bioavailability . Additionally, factors such as temperature and pH can influence the compound’s stability and reactivity .

properties

IUPAC Name |

(3,4,5-triethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4/c1-4-15-11-7-10(9-14)8-12(16-5-2)13(11)17-6-3/h7-8,14H,4-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLRHPZTSRLNOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404001 | |

| Record name | 3,4,5-Triethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Triethoxybenzyl alcohol | |

CAS RN |

39727-75-8 | |

| Record name | 3,4,5-Triethoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.